
(E,E)-Perfluoro-2,4-hexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-Perfluoro-2,4-hexadiene is a fluorinated organic compound characterized by the presence of two double bonds in the E configuration and six carbon atoms fully substituted with fluorine atoms. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-Perfluoro-2,4-hexadiene typically involves the fluorination of hexadiene precursors. One common method is the direct fluorination of 2,4-hexadiene using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve the use of specialized fluorination agents and reactors designed to handle the extreme reactivity of fluorine. The process often includes steps to purify the final product and ensure the desired E,E configuration of the double bonds.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-Perfluoro-2,4-hexadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in perfluorinated alkanes.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Perfluorinated aldehydes and carboxylic acids.
Reduction: Perfluorinated alkanes.
Substitution: Various perfluorinated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E,E)-Perfluoro-2,4-hexadiene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.
Mecanismo De Acción
The mechanism of action of (E,E)-Perfluoro-2,4-hexadiene is largely influenced by the presence of fluorine atoms, which can alter the electronic properties of the compound. The high electronegativity of fluorine can lead to strong interactions with other molecules, affecting the compound’s reactivity and stability. Molecular targets and pathways involved in its action include interactions with enzymes and proteins that are sensitive to fluorinated compounds.
Comparación Con Compuestos Similares
Similar Compounds
(E,E)-Perfluoro-2,4-hexadiene: Characterized by two E-configured double bonds and full fluorination.
(Z,Z)-Perfluoro-2,4-hexadiene: Similar structure but with Z-configured double bonds.
Perfluoro-1,3-butadiene: Contains fewer carbon atoms and double bonds.
Perfluoro-1,4-pentadiene: Contains a different arrangement of carbon atoms and double bonds.
Uniqueness
This compound is unique due to its specific E,E configuration and full fluorination, which confer distinct chemical properties such as high thermal stability and resistance to oxidation. These properties make it particularly valuable in applications requiring robust and inert materials.
Propiedades
Número CAS |
83168-67-6 |
|---|---|
Fórmula molecular |
C6F10 |
Peso molecular |
262.05 g/mol |
Nombre IUPAC |
(2E,4E)-1,1,1,2,3,4,5,6,6,6-decafluorohexa-2,4-diene |
InChI |
InChI=1S/C6F10/c7-1(3(9)5(11,12)13)2(8)4(10)6(14,15)16/b3-1+,4-2+ |
Clave InChI |
ITEBVUXKIREBFG-ZPUQHVIOSA-N |
SMILES isomérico |
C(=C(/F)\C(F)(F)F)(\F)/C(=C(\F)/C(F)(F)F)/F |
SMILES canónico |
C(=C(C(F)(F)F)F)(C(=C(C(F)(F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
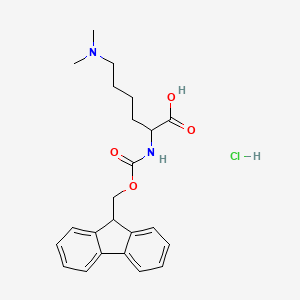
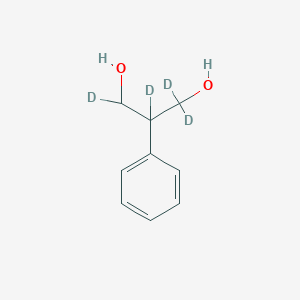
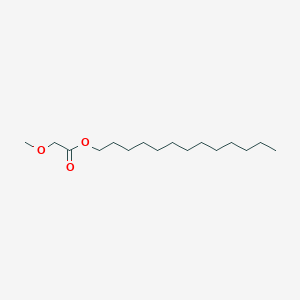

![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
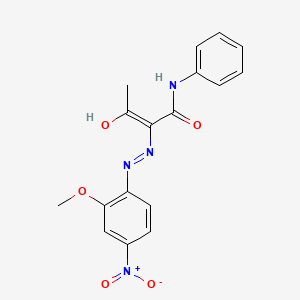
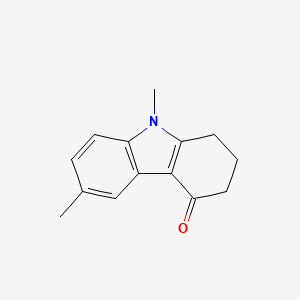
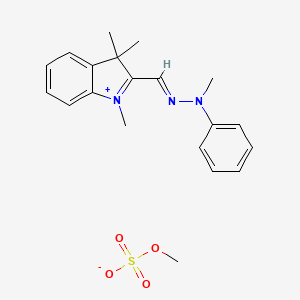
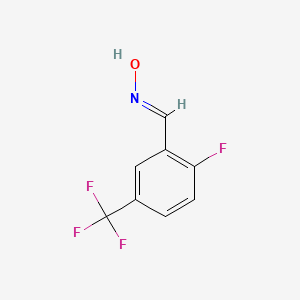
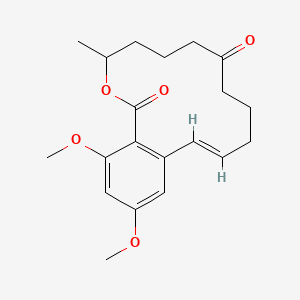

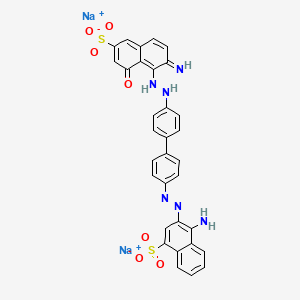
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
